The synthesis of dolastatin 16 has been approached using several methodologies, emphasizing the need for efficiency and scalability. One notable synthesis involves a convergent strategy where segments of the peptide are synthesized separately before being coupled and cyclized to form the final product.
Dolastatin 16 is characterized by its cyclodepsipeptide structure, which consists of a cyclic arrangement of both peptide and ester bonds. The compound's molecular formula is C₃₅H₄₉N₇O₉, with a molecular weight of approximately 765.9 g/mol.
Dolastatin 16 undergoes various chemical reactions that are essential for its synthesis and functionalization:
Dolastatin 16 exhibits its biological activity primarily through interactions with cellular components involved in mitosis. It has been shown to disrupt microtubule dynamics, which is essential for proper cell division:
Dolastatin 16 exhibits several notable physical and chemical properties:
Dolastatin 16 has promising applications in various scientific fields:
Dolastatin 16 was first isolated in 1997 from the marine mollusk Dolabella auricularia (sea hare) collected off the coast of Papua New Guinea. This cyclodepsipeptide was identified during bioassay-guided screening for anticancer compounds, where it demonstrated potent growth inhibition against human cancer cell lines (NCI-H460, KM20L2, and SF-295) at nanomolar concentrations. The compound constituted approximately 0.001% (dry weight) of the sea hare extract, necessitating sophisticated chromatographic techniques for purification. Initial structural insights indicated a macrocyclic scaffold incorporating two novel amino acid residues, later named dolamethylleuine (Dml) and dolaphenvaline (Dpv) [2] [10].
Subsequent ecological studies proposed that dolastatin 16 originates not from the sea hare itself but from cyanobacterial symbionts. This hypothesis gained support when structurally analogous compounds (e.g., homodolastatin 16) were isolated from the marine cyanobacterium Lyngbya majuscula in Kenyan and Madagascan collections. The sea hare's diet primarily consists of cyanobacteria, and laboratory feeding experiments confirmed the bioaccumulation of cyanobacterial metabolites in its tissues. Genetic analyses further revealed that Symploca spp. and other filamentous cyanobacteria harbor biosynthetic gene clusters capable of producing dolastatin-like peptides, resolving the compound's true biosynthetic origin [6] [9].
Structural characterization employed high-field nuclear magnetic resonance (NMR) spectroscopy (500 MHz) and tandem mass spectrometry (MS/MS). Key findings included:
Table 1: Key NMR Assignments for Dolastatin 16 (500 MHz, CDCl₃)
Residue | δH (ppm) | δC (ppm) | Correlation (HMBC) |
---|---|---|---|
Dpv | 7.25 (m, 5H) | 137.2 | Pro¹-CO, Pro³-NH |
Dml | 0.92 (d, 6H) | 24.8, 22.5 | Lac-CO |
MeVal | 2.98 (s, 3H) | 30.1 | Hiv-CO, Pro⁶-NH |
Absolute configurations were unequivocally established through X-ray crystallography:
The first total synthesis (23 steps, 0.5% overall yield) was achieved by Pettit's group in 2015 [3] [10]:
Efficient routes to Dml and Dpv were developed to support structure-activity studies:
Optimized cyclization methods addressed low yields in initial syntheses:
Table 2: Macrocyclization Efficiency in Dolastatin 16 Synthesis
Method | Activator/Additive | Yield (%) | Key Limitation |
---|---|---|---|
Shiina lactonization | MNBA, DMAP | 22–31 | Epimerization risk |
Mukaiyama esterification | CMPI, NEt₃ | 64 | Requires deprotected acid |
DPAA-mediated amidation | Diphenylphosphoryl azide | 20 | Competitive oligomerization |
Biological Activities and Potential Applications
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7